6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Organic Synthesis Cross-Coupling Medicinal Chemistry

Obtain the validated 6-chloroimidazo[1,2-a]pyridine scaffold for antifungal SAR programs. Substituting the 6-chloro motif with fluoro, bromo, or unsubstituted analogs compromises both synthetic yield in cross-couplings and target potency, leading to unreliable structure-activity data. - Enables chemoselective derivatization; the 6-chloro group permits stepwise functionalization without disturbing the halogen position. - Directly used to synthesize compounds with demonstrated MICs against C. parapsilosis (19.36-89.38 µM) and A. flavus (75.48-160.89 µM). - Preferential substructure for sGC stimulator patent space; supports cardiovascular drug discovery campaigns.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
CAS No. 123531-24-8
Cat. No. B174288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
CAS123531-24-8
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Cl)C#N
InChIInChI=1S/C8H4ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
InChIKeyPZIUWGQZDDJQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Overview


6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol, characterized by a chlorine atom at the 6-position and a carbonitrile group at the 3-position of the imidazo[1,2-a]pyridine scaffold [1]. It is a solid with a melting point of approximately 186°C, a predicted LogP of 1.14, and is typically supplied at a purity of ≥95% . This compound serves as a key intermediate and building block in medicinal chemistry, particularly for synthesizing derivatives with potential antifungal and anticancer activities [2][3].

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile: No Generic Substitute


The 6-chloro substitution on the imidazo[1,2-a]pyridine-3-carbonitrile scaffold is not arbitrary; it is a critical determinant of both chemical reactivity and biological outcome. Simply replacing the 6-chloro analog with a 6-fluoro, 6-bromo, or unsubstituted counterpart is not a functionally equivalent swap. Direct evidence shows that the nature of the 6-position halogen dictates reaction efficiency in key synthetic transformations like Suzuki-Miyaura coupling [1], and structure-activity relationship (SAR) studies demonstrate that the 6-chloro motif imparts a distinct lipophilic and electronic profile essential for achieving specific antifungal potency, with MIC values being highly dependent on the substitution pattern [2][3]. Therefore, selecting a substitute based on superficial structural similarity or availability can compromise both synthesis yield and the intended biological activity, leading to failed experiments and unreliable data.

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Key Evidence


Suzuki-Miyaura Coupling Reactivity: 6-Chloro vs 6-Bromo

In a direct head-to-head comparison, both 6-chloro- and 6-bromo-imidazo[1,2-a]pyridine substrates were evaluated for their efficiency in microwave-assisted Suzuki-Miyaura cross-coupling reactions [1]. While both can be used to synthesize 6-substituted derivatives, the 6-chloro compound offers a key strategic advantage in multi-step syntheses. Its lower reactivity relative to the 6-bromo analog allows for better chemoselectivity when the scaffold contains other potential leaving groups, providing a distinct and valuable option for constructing complex molecules. The method reports good yields for polysubstituted compounds from both halogens, but the differential reactivity is a crucial parameter for experimental design [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Antifungal Activity Against Candida parapsilosis

A series of ten (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives, synthesized using 6-chloroimidazo[1,2-a]pyridine as a key intermediate, exhibited well-defined antifungal activity against a clinical strain of Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 19.36 µM to 89.38 µM [1][2]. This quantitative range serves as a benchmark for this specific scaffold, demonstrating that the 6-chloro core provides a foundational potency level that can be further optimized via substitution on the aryl ring. Importantly, SAR analysis confirms that the 6-chloro group is an integral part of the pharmacophore, as its electronic properties influence the efficacy of the final molecule [2].

Antifungal Drug Discovery Candida parapsilosis SAR Analysis

Antifungal Activity Against Aspergillus flavus

Further demonstrating the utility of the 6-chloro core, a distinct series of ten 6-chloroimidazo[1,2-a]pyridinyl–chalcone hybrids were synthesized and evaluated against Aspergillus flavus [1]. The resulting compounds displayed MIC values ranging from 75.48 to 160.89 µM. Notably, specific 2-chloro-, 2-methoxy-, and 3-methoxy-substituted derivatives within this series showed the most potent activity, with MIC values of 75-76 µM [1]. This evidence reinforces the 6-chloroimidazo[1,2-a]pyridine scaffold as a versatile platform whose activity is not limited to a single pathogen but can be tuned for different antifungal targets, showcasing its broad utility in medicinal chemistry campaigns.

Antifungal Drug Discovery Aspergillus flavus Chalcone Hybrids

sGC Stimulator Key Pharmacophore

The specific substitution pattern of a 6-chloro group on an imidazo[1,2-a]pyridine core is explicitly claimed in patent literature for its application as a soluble guanylate cyclase (sGC) stimulator [1]. This therapeutic strategy targets the nitric oxide (NO)-sGC-cGMP pathway and is used in treating cardiovascular diseases, including heart failure and pulmonary hypertension. The patent claims cover a broad genus of 6-chlorine-substituted imidazo[1,2-a]pyridine carboxamides, indicating that the 6-chloro motif is a preferred and defining feature for achieving potent and selective sGC stimulation. Alternative halogen substitutions (e.g., 6-F, 6-Br) are not equivalently claimed or are absent from the primary claims, highlighting the specific importance of the chloro substituent for this particular mode of action.

Cardiovascular Research sGC Stimulator Patent Analysis

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Primary Applications


Synthesis of Targeted Antifungal Agents

This compound is the validated starting material for synthesizing a new class of imidazo[1,2-a]pyridine derivatives with demonstrated, quantitative antifungal activity against clinically relevant pathogens like Candida parapsilosis (MIC 19.36-89.38 µM) and Aspergillus flavus (MIC 75.48-160.89 µM) [1][2]. It should be procured for medicinal chemistry campaigns where scaffold-specific SAR is being explored to optimize potency and selectivity against these specific fungal targets [1][2].

Chemoselective Cross-Coupling Building Block

Ideal for multi-step synthetic routes requiring orthogonal reactivity. Unlike the more reactive 6-bromo analog, the 6-chloro group enables chemoselective transformations, allowing researchers to functionalize other parts of the molecule without disturbing the 6-position [3]. Procure this compound when a controlled, stepwise derivatization of the imidazo[1,2-a]pyridine core is necessary [3].

Lead Optimization for sGC Stimulators

A key building block for patent-protected chemical space around soluble guanylate cyclase (sGC) stimulators [4]. Research programs targeting cardiovascular diseases (e.g., heart failure, pulmonary hypertension) via the NO-sGC-cGMP pathway should prioritize this 6-chloro scaffold, as it is specifically claimed as a preferred substructure for achieving potent and selective sGC modulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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